

# Physical and chemical properties of Salfredin A3

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## Compound of Interest

Compound Name: Salfredin A3

Cat. No.: B15574172

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## Salfredin A3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Salfredin A3** is a glutamic acid derivative with a complex heterocyclic structure.<sup>[1]</sup> Its molecular formula is C<sub>18</sub>H<sub>19</sub>NO<sub>9</sub>, and it has a molecular weight of 393.3 g/mol.<sup>[1]</sup> This technical guide provides a summary of the currently available data on the physical and chemical properties of **Salfredin A3**.

### Chemical and Physical Properties

The known properties of **Salfredin A3** are based on computational models.<sup>[1]</sup> Experimental data regarding its physical characteristics, such as melting point, boiling point, and solubility, are not currently available in published literature.

### Computed Properties

A summary of the computed physical and chemical properties for **Salfredin A3** is presented in the table below. These values have been obtained from the PubChem database.<sup>[1]</sup>

Property	Value	Source
Molecular Weight	393.3 g/mol	PubChem
Molecular Formula	C18H19NO9	PubChem
IUPAC Name	2-[(2S)-2-[(1R)-1-carboxyethyl]-4-hydroxy-7-oxo-3,5-dihydro-2H-furo[2,3-f]isoindol-6-yl]pentanedioic acid	PubChem
InChI	InChI=1S/C18H19NO9/c1-7(17(24)25)12-5-9-13(28-12)4-8-10(15(9)22)6-19(16(8)23)11(18(26)27)2-3-14(20)21/h4,7,11-12,22H,2-3,5-6H2,1H3,(H,20,21)(H,24,25)(H,26,27)/t7-,11?,12+/m1/s1	PubChem
InChIKey	LUQQOGMISYEYQI-RHSAEIOASA-N	PubChem
Canonical SMILES	C--INVALID-LINK--C(=O)O	PubChem
ChEBI ID	203473	PubChem
XLogP3-AA	-1.4	PubChem (Computed)
Hydrogen Bond Donor Count	4	PubChem (Computed)
Hydrogen Bond Acceptor Count	9	PubChem (Computed)
Rotatable Bond Count	7	PubChem (Computed)
Exact Mass	393.10598118 g/mol	PubChem (Computed)
Monoisotopic Mass	393.10598118 g/mol	PubChem (Computed)
Topological Polar Surface Area	162 Å²	PubChem (Computed)
Heavy Atom Count	28	PubChem (Computed)

Formal Charge	0	PubChem (Computed)
Complexity	680	PubChem (Computed)
Isotope Atom Count	0	PubChem (Computed)
Defined Atom Stereocenter Count	2	PubChem (Computed)
Undefined Atom Stereocenter Count	1	PubChem (Computed)
Defined Bond Stereocenter Count	0	PubChem (Computed)
Undefined Bond Stereocenter Count	0	PubChem (Computed)
Covalently-Bonded Unit Count	1	PubChem (Computed)
Is a Canonicalized Compound	Yes	PubChem

## Experimental Protocols

Currently, there is no publicly available scientific literature detailing the experimental protocols for the isolation, synthesis, or purification of **Salfredin A3**.

## Biological Activity and Signaling Pathways

Information regarding the biological activity, mechanism of action, and any associated signaling pathways of **Salfredin A3** is not available in the current scientific literature. Further research is required to elucidate the pharmacological profile of this compound.

## Data Visualization

Due to the absence of experimental workflows or defined signaling pathways for **Salfredin A3**, no diagrams can be generated at this time.

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## References

- 1. Salfredin A3 | C<sub>18</sub>H<sub>19</sub>NO<sub>9</sub> | CID 10069131 - PubChem [pubchem.ncbi.nlm.nih.gov]
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